Hsdvhk-NH2 -

Hsdvhk-NH2

Catalog Number: EVT-242653
CAS Number:
Molecular Formula: C30H48N12O9
Molecular Weight: 720.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HSDVHK-NH2 is a specific inhibitor of integrin αvβ3. [] Integrin αvβ3 is a cell-surface anchor protein that plays a crucial role in the proliferation, migration, and angiogenic processes in cancer cells. []

Thyroxine Hormones

Compound Description: Thyroxine hormones, primarily thyroxine (T4) and triiodothyronine (T3), are key regulators of metabolism, growth, and development. In the context of cancer, thyroxine hormones have been shown to interact with integrin αvβ3, leading to the activation of downstream signaling pathways like ERK1/2 and influencing processes such as proliferation and angiogenesis. []

Relevance: Thyroxine hormones are considered structurally related to HSDVHK-NH2 due to their shared ability to interact with integrin αvβ3 and modulate downstream signaling events. While their exact structural similarities remain unclear without more information on HSDVHK-NH2, both thyroxine hormones and HSDVHK-NH2 demonstrate an ability to influence integrin αvβ3-mediated signal transduction. [] This suggests that they may share structural motifs or chemical properties that facilitate this interaction.

Doxycycline

Compound Description: Doxycycline is a tetracycline class antibiotic with known anti-inflammatory and anti-proliferative effects in various cancers. Research indicates that Doxycycline interacts with integrin αvβ3, influencing downstream signaling pathways, including FAK and ERK1/2. []

Relevance: Doxycycline's interaction with integrin αvβ3 and its influence on similar signaling pathways as HSDVHK-NH2, such as ERK1/2, suggest a potential structural relationship. [] Although the precise nature of this relationship is unclear without further details on HSDVHK-NH2, both compounds appear to target integrin αvβ3 and modulate related downstream effects. This suggests they may share common structural features or mechanisms of action.

Overview

Hsdvhk-NH2, also known as HSDVHK-NH2, is a synthetic compound that acts as an antagonist of the integrin alpha v beta 3-vitronectin interaction. This compound has garnered attention due to its potential applications in various biomedical fields, particularly in cancer research and treatment. Its mechanism involves interfering with cell adhesion processes that are critical in tumor progression and metastasis.

Source and Classification

Hsdvhk-NH2 is classified as a peptide-based antagonist. It is derived from a specific sequence designed to inhibit the interaction between integrins and their ligands, particularly vitronectin. The compound is synthesized through methods that ensure high purity and activity, making it suitable for research applications.

Synthesis Analysis

Methods

The synthesis of Hsdvhk-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing chain attached to a solid support. The process includes:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing peptide chain.
  2. Deprotection Steps: Protecting groups are removed at specific stages to allow for further coupling.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support and purified.

Technical Details

The synthesis may require specific reagents such as coupling agents (e.g., N,N'-diisopropylcarbodiimide) and solvents (e.g., dimethylformamide) to facilitate the reactions. The final product is typically characterized by high-performance liquid chromatography to ensure purity.

Molecular Structure Analysis

Structure

The molecular structure of Hsdvhk-NH2 can be represented by its amino acid sequence: Histidine-Serine-Aspartic Acid-Valine-Histidine-Lysine-Amine. The presence of these amino acids contributes to its biological activity as an integrin antagonist.

Data

The molecular formula can be denoted as C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 318.38 g/mol. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions.

Chemical Reactions Analysis

Reactions

Hsdvhk-NH2 undergoes several chemical reactions relevant to its function as an antagonist:

  1. Binding Reactions: The compound competes with vitronectin for binding sites on integrin alpha v beta 3, effectively blocking cellular adhesion.
  2. Hydrolysis: In physiological conditions, Hsdvhk-NH2 may undergo hydrolysis, affecting its stability and activity.

Technical Details

Kinetic studies may be performed to determine the binding affinity (IC50) of Hsdvhk-NH2 for integrin alpha v beta 3, with reported values around 1.74 pg/mL (approximately 2.414 pM). These values indicate strong binding capabilities essential for its therapeutic potential.

Mechanism of Action

Process

The mechanism of action for Hsdvhk-NH2 involves:

  1. Competitive Inhibition: By binding to integrin alpha v beta 3, Hsdvhk-NH2 prevents vitronectin from attaching to the receptor.
  2. Disruption of Signaling Pathways: This inhibition disrupts downstream signaling pathways that promote cell survival, migration, and proliferation in cancer cells.

Data

Studies have shown that blocking the integrin-vitronection interaction can lead to reduced tumor growth and metastasis in preclinical models, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stability can vary based on pH and temperature; proper storage conditions are essential for maintaining activity.

Chemical Properties

  • pKa Values: Relevant pKa values can influence solubility and reactivity.
  • Melting Point: Specific melting points can indicate purity levels and structural integrity.

Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability.

Applications

Scientific Uses

Hsdvhk-NH2 has several important applications in scientific research:

  1. Cancer Research: Used as a tool to study tumor biology by inhibiting integrin-mediated processes.
  2. Drug Development: Serves as a lead compound for developing new anti-cancer therapies targeting integrins.
  3. Cell Adhesion Studies: Facilitates investigations into cell adhesion mechanisms and their implications in various diseases.
Introduction to HSDVHK-NH2

Chemical and Structural Characterization of HSDVHK-NH2

HSDVHK-NH₂ is a linear hexapeptide with the sequence His-Ser-Asp-Val-His-Lys and a C-terminal amidation modification (-NH₂). This amidation enhances metabolic stability by reducing susceptibility to carboxypeptidases. Key structural features include:

  • Molecular Formula: C₃₀H₄₈N₁₂O₉
  • Molecular Weight: 720.78 g/mol
  • CAS Registry: 848644-86-0
  • Solubility: Highly soluble in water (100 mg/mL) [1] [8] [10]

The SDV motif (Ser-Asp-Val) represents a Type I PDZ-binding domain critical for binding to the RGD (Arg-Gly-Asp) recognition site of integrin αvβ3. Structural studies reveal that the aspartic acid (Asp) residue mimics the RGD interaction, while the flanking residues (His, Val, His, Lys) stabilize binding through hydrophobic and π-π interactions with Tyr¹²² of the β3 subunit. This configuration prevents the conformational shift required for integrin activation, classifying HSDVHK-NH₂ as a pure antagonist [6] [8].

Table 1: Structural Properties of HSDVHK-NH₂

PropertyValue
Amino Acid SequenceH-S-D-V-H-K-NH₂
C-Terminal ModificationAmidation
Molecular Weight720.78 g/mol
Critical Binding MotifSDV (PDZ Type I Domain)
Key Interaction ResidueAsp³ mimics RGD binding

Historical Development and Discovery as an Integrin αvβ3 Antagonist

The development of HSDVHK-NH₂ arose from structural studies of fibronectin-integrin interactions. In 2014, crystallographic analysis of integrin αvβ3 bound to the 10th type III fibronectin domain (FN10) revealed that a high-affinity mutant (hFN10) acted as a pure antagonist by introducing a Trp¹⁴⁹⁶–Tyr¹²² β3 π-π interaction. This interaction locked the integrin in an inactive state by preventing the outward swing of the β3 hybrid domain—a conformational change essential for signaling activation [6].

HSDVHK-NH₂ was engineered to mimic this inhibitory mechanism. The hexapeptide’s SDV motif was optimized to exploit the same binding pocket as hFN10, with the C-terminal lysine amidation enhancing affinity. Biochemical assays confirmed its potency:

  • IC₅₀ of 1.74 pg/mL (2.414 pM) against αvβ3-vitronectin binding [1] [10]
  • IC₅₀ of 25.72 nM against αvβ3-GRGDSP interactions [5] [8]

Unlike classical RGD-based peptides (e.g., cilengitide), HSDVHK-NH₂ avoids partial agonism—a major limitation of earlier integrin inhibitors that triggered paradoxical adhesion or immune reactions [6].

Significance in Targeted Cancer Therapy and Anti-Angiogenesis Research

HSDVHK-NH₂ exerts multifaceted anti-tumor effects by disrupting αvβ3-mediated pathways central to cancer progression:

Anti-Angiogenic Activity

Integrin αvβ3 is overexpressed in tumor-associated endothelial cells during angiogenesis. HSDVHK-NH₂ inhibits this process by:

  • Blocking endothelial cell adhesion to vitronectin, a key matrix protein in nascent vessels [1] [7].
  • Suppressing bFGF-induced migration of human umbilical vein endothelial cells (HUVECs) [1] [8].
  • Inducing caspase-dependent apoptosis in HUVECs via p53 upregulation at concentrations ≥50 μg/mL [3] [8].

Table 2: Anti-Angiogenic Mechanisms of HSDVHK-NH₂

Observed EffectMolecular TargetFunctional Outcome
Inhibition of HUVEC proliferationCaspase-3/8/9 activationDose-dependent apoptosis
Suppression of bFGF migrationVitronectin binding blockadeDisrupted endothelial migration
Downregulation of ERK1/2FAK signaling inhibitionReduced angiogenic gene expression

Tumor Growth and Immune Modulation

In breast cancer models (MDA-MB-231 cells), HSDVHK-NH₂ disrupts doxycycline-induced anti-proliferation by binding integrin αvβ3, thereby inhibiting downstream ERK1/2 phosphorylation. This suppresses oncogenes like c-Myc and CCND1 (cyclin D1) and downregulates immune checkpoint protein PD-L1—a mechanism critical for overcoming resistance to conventional therapies [2].

Combinatorial Therapy Potential

As anti-angiogenic monotherapies (e.g., bevacizumab) face challenges like adaptive resistance, HSDVHK-NH₂ offers synergy potential:

  • Blocks Angiopoietin-2/Tie2 axis crosstalk with VEGF signaling [9].
  • Enhances efficacy of chemotherapy or immunotherapy by normalizing tumor vasculature [4] [7] [9].

Properties

Product Name

Hsdvhk-NH2

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C30H48N12O9

Molecular Weight

720.8 g/mol

InChI

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1

InChI Key

FSVRGWKWZIRBPC-KESUXUJOSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.